molecular formula C7H5ClN2 B13985836 3-Chloropyrrolo[1,2-b]pyridazine

3-Chloropyrrolo[1,2-b]pyridazine

Cat. No.: B13985836
M. Wt: 152.58 g/mol
InChI Key: ZBDQZLUJMOCNAG-UHFFFAOYSA-N
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Description

3-Chloropyrrolo[1,2-b]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound, which includes a pyrrole ring fused to a pyridazine ring with a chlorine substituent, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyrrolo[1,2-b]pyridazine can be achieved through various methods, including condensation and cycloaddition reactions. One common method involves the reaction of phthalazine, alkyl isocyanide, and 1,1-dicyanoalkenes in a MeCN–H2O medium, followed by treatment with 10% HCl . Another method includes the [3+2] cycloaddition reaction of pyridazinium ylides to activated alkynes under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a variety of halogenated pyridazines with different functional groups.

Scientific Research Applications

3-Chloropyrrolo[1,2-b]pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloropyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-Chloropyrrolo[1,2-b]pyridazine can be compared with other similar compounds such as pyridazine and pyridazinone derivatives. These compounds share a similar core structure but differ in their substituents and biological activities . The unique chlorine substituent in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

List of Similar Compounds

Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

3-chloropyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C7H5ClN2/c8-6-4-7-2-1-3-10(7)9-5-6/h1-5H

InChI Key

ZBDQZLUJMOCNAG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C=C(C=N2)Cl

Origin of Product

United States

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